![molecular formula C12H14O4 B2502139 2-[2-(Oxolan-3-yloxy)phenyl]acetic acid CAS No. 1520738-16-2](/img/structure/B2502139.png)
2-[2-(Oxolan-3-yloxy)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[2-(Oxolan-3-yloxy)phenyl]acetic acid" is not directly studied in the provided papers. However, there are several related compounds that have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound . For instance, substituted (2-phenoxyphenyl)acetic acids have been reported to exhibit anti-inflammatory activity, with certain substitutions on the phenoxy ring enhancing activity . Additionally, the synthesis of various acetic acid derivatives, including those with complex ring structures and substituents, has been described .
Synthesis Analysis
The synthesis of related acetic acid derivatives often involves multicomponent condensation reactions, as seen in the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . Similarly, metal complexes of acetic acid derivatives have been synthesized, indicating the potential for "2-[2-(Oxolan-3-yloxy)phenyl]acetic acid" to form complexes with metals . The synthesis of these compounds typically requires careful control of reaction conditions and may involve multiple steps, including protection and deprotection of functional groups.
Molecular Structure Analysis
The molecular structure of acetic acid derivatives is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques allow for the determination of the configuration of the molecules and the identification of key structural features, such as hydrogen bonding and the presence of conjugated systems. For example, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid revealed intermolecular hydrogen bonds forming a one-dimensional chain structure .
Chemical Reactions Analysis
Acetic acid derivatives can participate in various chemical reactions, including the formation of metal complexes and the fragmentation in the Maillard reaction cascade . The reactivity of the carboxyl group and other functional groups present in the molecule can lead to a wide range of chemical transformations. For instance, the formation of acetic acid from glucose has been studied, demonstrating the potential for beta-dicarbonyl cleavage mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the aromatic ring and the presence of additional functional groups. The anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids, along with their low ulcerogenic potential, suggests that these compounds have favorable pharmacological profiles . The characterization of these compounds typically involves a combination of spectroscopic and analytical techniques to determine their purity and stability.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes
Metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid with various ions like Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ have been synthesized and characterized. These complexes were studied using elemental analyses, infrared (IR), 1H nuclear magnetic resonance (NMR), magnetic moment, and thermal analysis measurements. They were also evaluated for antibacterial and antifungal activities against microbial strains (Hussien, Fathalla, Mahmoud, & Megahed, 2017).
Synthesis of Derivatives
The synthesis of 2-[(tetrahydro-2H-pyran-2-yl)oxy]-methyl ester was achieved through a reaction involving 2-(Hydroxy-phenyl)-acetic acid methyl ester and 3,4-dihydro-2H-pyran. This synthetic route is noted for its ease of operation, mild reaction conditions, and high yield, producing methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate (Zhang Guo-fu, 2012).
X-ray Crystallographic Study
An X-ray crystallographic study was conducted on organogermanium compounds including 2-(2-phenyl-1,3,2-oxathiagermolan-2-ylthio)acetic acid. This study provided insights into the pentacoordinated structures of these compounds, highlighting the role of an oxygen atom δ to the germanium atom in forming a five-membered ring through hypercoordination (Takeuchi et al., 2003).
Aldose Reductase Inhibitors
A series of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids were synthesized and evaluated for their ability to inhibit aldose reductase (ALR2). The compounds exhibited inhibitory levels in the submicromolar range, and the lead compound showed significant in vivo activity in preventing cataract development in animal models (La Motta et al., 2008).
Asymmetric Synthesis of 1,2-Dioxolane-3-Acetic Acids
The first asymmetric synthesis of 1,2-dioxolane-3-acetic acids was reported, using a strategy that includes the stereoselective opening of enantiomerically enriched oxetanes by hydrogen peroxide. This approach was applied to synthesize four stereoisomers of plakinic acid A, enabling a configurational assignment of this natural product (Dai, Trullinger, Liu, & Dussault, 2006).
Williamson Ether Synthesis
(E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a component of liquid crystal materials, was synthesized through Williamson ether synthesis. This process was significantly accelerated by microwave irradiation, demonstrating rapid and continuous synthesis using a microwave-assisted flow reactor (Egami et al., 2018).
Propiedades
IUPAC Name |
2-[2-(oxolan-3-yloxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)7-9-3-1-2-4-11(9)16-10-5-6-15-8-10/h1-4,10H,5-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMHSFZONFBJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Oxolan-3-yloxy)phenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

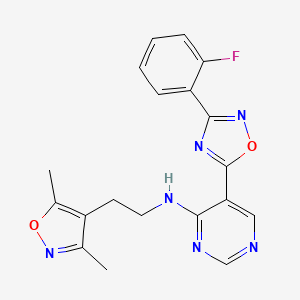
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)
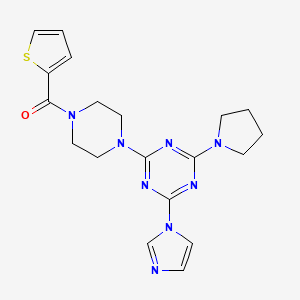

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)
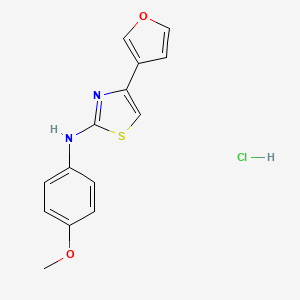
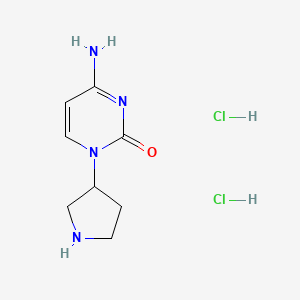
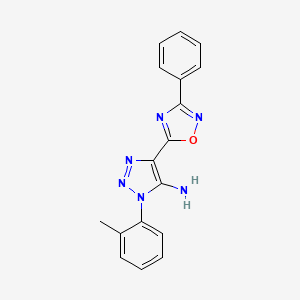
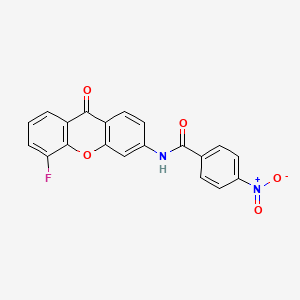
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)
